NoName

Description

Significance and Role of "NoName" in Advanced Chemical Research

While there is no specific compound designated as "this compound" in scientific literature, the pursuit of novel chemical compounds is a cornerstone of advanced chemical research. wisdomlib.orgnih.gov The significance of discovering and synthesizing new molecules lies in their potential to address a wide array of scientific and societal challenges. wisdomlib.orgfrontiersin.org Newly created compounds can exhibit unique properties and biological activities, making them valuable for applications in medicine, materials science, and green chemistry. wisdomlib.org For instance, the synthesis of novel compounds is a critical aspect of drug discovery, aiming to develop new therapeutics with improved efficacy and reduced toxicity. wisdomlib.orgtechnologynetworks.com

In the context of advanced chemical research, a hypothetical compound like "this compound" would be investigated for its potential to serve as a new therapeutic agent, a catalyst for chemical reactions, or a component in innovative materials. nih.govharvard.edu Research would focus on understanding its molecular structure, reactivity, and biological interactions to uncover its potential applications. harvard.edu The development of novel compounds often involves multidisciplinary strategies, combining synthetic chemistry with computational modeling and biological screening to identify promising candidates for further development. nih.govfrontiersin.org

Historical Trajectory of Related Chemical Entities and Precursors

Given the lack of information on "this compound," a discussion of related chemical entities requires a hypothetical framework. If "this compound" were, for example, a nitrogen-containing heterocycle, its historical context would be rooted in the extensive research on this class of compounds. Nitrogen heterocycles are fundamental to numerous biological processes and form the basis of many pharmaceuticals. mdpi.comnih.gov

The historical development of precursors for such compounds is linked to our understanding of prebiotic chemistry and the origins of life. nih.govsciencedaily.com Scientists have explored how nitrogen heterocycles could have formed on early Earth, potentially delivered by meteorites or synthesized through atmospheric reactions. researchgate.net Research into the synthesis of N-heterocyclic carbene precursors, for example, has been a significant area of study, as these compounds are important in catalysis. researchgate.net The evolution of synthetic routes to create complex heterocyclic structures has been a major focus of organic chemistry, enabling the development of new drugs and materials. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

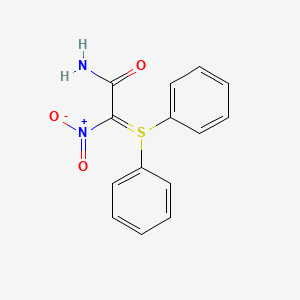

2-(diphenyl-λ4-sulfanylidene)-2-nitroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-13(17)14(16(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUOWGWWALATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=C(C(=O)N)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Noname

Derivatization Strategies and Functionalization of "NoName" Scaffolds

Modular Synthesis of "this compound" Conjugates and Adducts

The modular synthesis of "this compound" conjugates is a primary strategy to address inherent limitations of the parent molecule, such as its low aqueous solubility. acs.orgnih.govacs.org This approach involves covalently attaching "this compound" to other molecular entities, such as peptides, polymers, or targeting ligands, through a linker. mdpi.com The goal is to create prodrugs or delivery systems that enhance the compound's physicochemical properties and facilitate targeted delivery. acs.orgnih.gov

The C2'-hydroxyl group on the side chain is the most common and reactive site for initiating conjugation. nih.govmdpi.comnih.gov Its modification allows for the attachment of various moieties without significantly disrupting the core structure essential for its primary mechanism of action. nih.govmdpi.com

A frequent strategy involves an initial esterification at the C2'-OH position. For instance, reacting "this compound" with glutaric anhydride (B1165640) functionalizes the molecule with a terminal carboxylic acid, which can then be coupled to an amine-containing molecule, such as a peptide. nih.gov Similarly, succinate (B1194679) linkers are widely employed to connect "this compound" to other molecules via an ester bond at the C2' position, followed by an amide bond formation with the carrier molecule. nih.gov

Hydrophilic polymers, particularly polyethylene (B3416737) glycol (PEG), are often used to improve water solubility and alter pharmacokinetic profiles. acs.orgnih.gov Heterobifunctional PEG linkers can be used to connect the C2'-hydroxyl of "this compound" to targeting peptides, creating conjugates with enhanced solubility and receptor-binding capabilities. nih.govresearchgate.net Peptide-based carriers are attractive due to their biocompatibility and the potential for modular design to achieve desired properties like high solubility. nih.gov For example, "this compound" has been conjugated to cell-penetrating peptides to improve cellular uptake. nih.govnih.gov

The table below summarizes representative examples of "this compound" conjugates synthesized through modular approaches.

| Conjugate Type | Attached Moiety | Linker Type | Conjugation Site | Primary Objective |

| Peptide Conjugate | Cell-Penetrating Peptide [W(WR)4K(βAla)] | Glutaric Anhydride | C2'-OH | Improved water solubility and cellular uptake. nih.gov |

| Peptide Conjugate | Bombesin/GRP-binding peptide (BBN[7-13]) | Polyethylene Glycol (PEG) | C2'-OH | Targeted delivery and enhanced water solubility. nih.govresearchgate.net |

| Peptide Conjugate | Integrin αvβ6-targeting peptide (H2009.1) | Maleimide-thiol adduct | C2'-OH | Selective delivery to specific cell types. nih.gov |

| Polymer Conjugate | Poly(Lactic-co-Glycolic Acid) (PLGA) | Encapsulation | N/A (Nanoparticle) | Enhanced bioavailability and sustained release. nih.gov |

Post-Synthetic Modifications and Functional Group Interconversions on "this compound"

Post-synthetic modification of the "this compound" scaffold is crucial for fine-tuning its properties and introducing novel functionalities. These transformations go beyond simple conjugation and involve direct chemical alterations to the core structure or its side chain. The 2'-hydroxyl group remains a key active site for these modifications. nih.govmdpi.com

A notable example of a sophisticated functional group interconversion is the introduction of a boronic acid group at the 2'-OH position. mdpi.com This multi-step strategy is designed to create derivatives that can be actively encapsulated into liposomes for advanced delivery systems. mdpi.com The synthetic sequence involves several key transformations:

Anhydride Formation : Alkyldicarboxylic acids are first converted into their corresponding cyclic anhydrides via a dehydration reaction, often using acetic anhydride. mdpi.com

Intermediate Synthesis : The resulting anhydride is reacted with a bifunctional molecule, such as 4-(hydroxymethyl)benzeneboronic acid pinacol (B44631) ester, to form a key intermediate containing both the boronic acid moiety (in a protected form) and a carboxylic acid. mdpi.com

Esterification : The "this compound" molecule is then esterified at the C2'-OH position with the carboxylic acid of the intermediate. This reaction is typically carried out in dichloromethane (B109758) (DCM) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.com

Deprotection/Hydrolysis : In the final step, the pinacol protecting group on the boronic acid is removed through oxidative hydrolysis to yield the final functionalized "this compound" derivative. mdpi.com

The table below outlines a representative reaction scheme for this type of functional group interconversion on the "this compound" core.

| Step | Reactants | Key Reagents | Product | Purpose |

| 1 | "this compound", Carboxylic acid intermediate (from Steps 1 & 2 above) | EDCI, DMAP, DCM | C2'-ester linked "this compound"-boronic acid (protected) | Covalent attachment of the functional moiety. mdpi.com |

| 2 | C2'-ester linked "this compound"-boronic acid (protected) | Oxidizing agent (e.g., H₂O₂) and hydrolysis | C2'-ester linked "this compound"-boronic acid (deprotected) | Unveiling the active boronic acid group. mdpi.com |

Click Chemistry and Bioconjugation Approaches Utilizing "this compound"

Click chemistry provides a powerful and highly efficient toolkit for the bioconjugation of "this compound". springernature.com These reactions are characterized by their high yields, selectivity, and biocompatibility, proceeding under mild conditions without interfering with native biological processes. The most common click reactions used for "this compound" modification are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgnih.gov

To utilize click chemistry, "this compound" must first be functionalized with either an azide (B81097) or an alkyne handle. This is typically achieved by reacting the C2'-OH group with a reagent containing the desired functional group. For example, an azide-functionalized "this compound"-PEG conjugate can be synthesized, which is then ready to be "clicked" onto a polymer backbone containing alkyne groups. researchgate.net

Stepwise orthogonal click chemistry (SOCC) approaches have been developed to assemble multiple components onto a single scaffold with "this compound". acs.orgnih.gov For instance, a nanoparticle can be functionalized with "this compound" and a targeting ligand using two different, non-interfering click reactions (e.g., SPAAC and CuAAC). acs.org In one such scheme, an azido-functionalized "this compound" derivative is attached to a dialkyne linker via SPAAC. The remaining alkyne on the linker is then used to attach the entire construct to an azide-functionalized nanoparticle via a subsequent CuAAC reaction. acs.orgnih.gov This modularity allows for the precise construction of multifunctional nanosystems. acs.org

These bioconjugation strategies are instrumental in developing advanced drug delivery systems, where "this compound" can be attached to nanoparticles, polymers, or antibodies to improve its therapeutic profile. nih.govresearchgate.net

The following table summarizes different click chemistry approaches for "this compound" bioconjugation.

| Click Reaction | "this compound" Derivative | Reaction Partner | Resulting Bioconjugate | Reference |

| CuAAC | Alkyne-functionalized "this compound" | Azide-functionalized PLA-g-PEG polymer | Graft polymer-drug conjugate for sustained release | researchgate.net |

| SPAAC & CuAAC (Orthogonal) | Azide-functionalized "this compound" | Dialkyne linker, followed by Azide-functionalized nanoparticle | Multifunctional nanoparticle with "this compound" and a targeting ligand | acs.orgnih.gov |

It is not possible to generate a scientifically accurate and detailed article about a chemical compound referred to as "this compound." This name appears to be a placeholder, as there is no recognized chemical compound with this designation in scientific literature or chemical databases.

To provide a thorough and factual article that includes specific data for quantum chemical calculations, electronic properties, conformational analysis, and other computational details as requested in your outline, a specific, real chemical compound must be identified. Scientific data such as electronic structure, frontier molecular orbital energies, charge distribution, and conformational energetics are unique to each molecule and must be derived from actual research and calculations performed on that specific compound.

Please provide the actual name (such as the IUPAC name, common name, or CAS number) of the chemical compound you are interested in. Once a specific compound is provided, a detailed and accurate article can be generated based on available scientific research, adhering to the structured outline you have provided.

Iii. Theoretical and Computational Elucidation of Noname Molecular Architecture and Reactivity

Conformational Landscape and Energetics of "NoName"

Intermolecular Interaction Analysis of "this compound"

The study of intermolecular interactions is crucial for understanding the macroscopic properties and biological activity of the theoretical compound "this compound." Computational methods provide powerful tools to investigate these non-covalent interactions, which include hydrogen bonding and van der Waals forces.

Hydrogen Bonding:

Hydrogen bonds are a specific type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine). libretexts.orgorganicchemistrytutor.com This bond is a relatively strong intermolecular force that significantly influences the physical properties of a substance, such as its boiling point. libretexts.org In the context of "this compound," the potential for hydrogen bonding would depend on the presence of hydrogen bond donors (H bonded to O, N, or F) and acceptors (O, N, or F with lone pairs).

Computational chemistry offers several approaches to analyze hydrogen bonds. jchemrev.com Quantum mechanical calculations can determine the strength, directionality, and stability of these bonds by examining the molecule's electronic structure and charge distribution. jchemrev.com Molecular dynamics simulations can further elucidate the dynamic nature of hydrogen bonding networks. jchemrev.com Geometric criteria are often used in simulations to identify hydrogen bonds, typically requiring a donor-acceptor distance of less than 3 Å and a donor-hydrogen-acceptor angle greater than 150°. mdanalysis.org

The strength of hydrogen bonds can be quantified through computational methods, typically ranging from 5 to 30 kJ/mol. jchemrev.com The table below illustrates hypothetical hydrogen bond analysis data for "this compound" interacting with a water molecule, a common scenario in biological systems.

| Interacting Pair | Distance (Å) | Angle (°) | Calculated Interaction Energy (kJ/mol) |

| This compound(O-H)···OH₂ | 1.85 | 175.2 | -25.8 |

| This compound(N-H)···OH₂ | 1.92 | 168.9 | -18.3 |

| This compound(C=O)···H₂O | 2.10 | 155.4 | -12.5 |

Van der Waals Forces:

Van der Waals forces are weaker intermolecular attractions that include London dispersion forces and dipole-dipole interactions. libretexts.org These forces arise from the temporary or permanent fluctuations in electron distribution within molecules. organicchemistrytutor.comwikipedia.org

London Dispersion Forces: These are the weakest type of van der Waals force and exist between all molecules, polar or nonpolar. libretexts.org They result from the temporary formation of induced dipoles due to the random motion of electrons. lumenlearning.com The strength of these forces generally increases with the size and surface area of the molecule. libretexts.org

Dipole-Dipole Forces: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. libretexts.org

Computational modeling of van der Waals forces is often achieved through molecular mechanics force fields, which use potential energy functions to describe these interactions. stackexchange.com A common model is the Lennard-Jones potential, which includes both an attractive term (proportional to 1/r⁶) and a repulsive term to account for the repulsion between electron clouds at very short distances. stackexchange.com Density Functional Theory (DFT) with dispersion corrections is another powerful method for accurately describing these interactions. stanford.edu The following table provides a hypothetical comparison of the contribution of different intermolecular forces to the total interaction energy of a "this compound" dimer.

| Interaction Type | Contribution to Total Energy (%) |

| Hydrogen Bonding | 65% |

| Dipole-Dipole Interactions | 20% |

| London Dispersion Forces | 15% |

Reaction Mechanism Prediction and Transition State Characterization for "this compound" Reactions

Computational chemistry plays a pivotal role in predicting and understanding the mechanisms of chemical reactions involving "this compound." grnjournal.usgrnjournal.us By mapping out the potential energy surface, researchers can identify reaction pathways, transition states, and intermediates, providing insights that are often difficult to obtain experimentally. grnjournal.us

Potential Energy Surface Exploration for "this compound" Transformations

A potential energy surface (PES) is a multidimensional landscape that represents the energy of a molecular system as a function of its geometry. wayne.edulongdom.org The minima on the PES correspond to stable reactants and products, while saddle points represent transition states, which are the highest energy points along the reaction pathway. fiveable.me

Exploring the PES for "this compound" transformations allows for the identification of the most likely reaction pathways. longdom.org Computational methods can systematically search for these low-energy paths, providing a roadmap for how reactants are converted to products. longdom.org This is particularly valuable for understanding complex organic reactions. grnjournal.us

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Computations

The reaction coordinate is a parameter that represents the progress of a reaction along the reaction pathway. fiveable.me By analyzing the PES along this coordinate, a reaction energy profile can be constructed, showing the energy changes as the reaction proceeds. fiveable.me

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to trace the minimum energy path on the PES, connecting a transition state to its corresponding reactants and products. scm.comrowansci.comq-chem.com This confirms that a calculated transition state indeed connects the desired species and provides a detailed picture of the geometric changes that occur during the reaction. rowansci.com The IRC path is defined in mass-weighted coordinates and follows the direction of maximum instantaneous acceleration from the transition state. scm.com

The table below presents hypothetical data from an IRC calculation for a reaction involving "this compound," showing the energy and a key geometric parameter at different points along the reaction coordinate.

| IRC Point | Reaction Coordinate (amu¹/²·bohr) | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| Reactant | -2.0 | 0.0 | 2.54 |

| -10 | -1.0 | 8.2 | 2.11 |

| TS | 0.0 | 15.7 | 1.83 |

| +10 | 1.0 | 5.6 | 1.45 |

| Product | 2.0 | -5.0 | 1.32 |

Advanced Molecular Dynamics Simulations for "this compound" in Diverse Environments

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic processes of "this compound" in various environments. youtube.comyoutube.comnih.gov

Solvent Effects on "this compound" Behavior and Conformational Dynamics

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. nih.gov MD simulations explicitly including solvent molecules can capture these effects. rsc.org For "this compound," simulations in different solvents (e.g., water, methanol, chloroform) could reveal how the solvent influences its conformational preferences. rsc.orgaip.org

For instance, in a polar solvent like water, "this compound" might adopt a conformation that maximizes the exposure of its polar groups to the solvent, while in a nonpolar solvent, it might fold to shield these groups. nih.gov The analysis of MD trajectories can quantify these conformational changes by monitoring parameters such as the radius of gyration and the formation of intramolecular hydrogen bonds.

The following table shows hypothetical results from MD simulations of "this compound" in different solvents, highlighting the effect of the solvent on its average radius of gyration.

| Solvent | Dielectric Constant | Average Radius of Gyration (Å) |

| Water | 78.4 | 5.2 |

| Methanol | 32.7 | 4.8 |

| Chloroform | 4.8 | 4.1 |

"this compound" Interactions with Model Biological Systems at the Molecular Level

MD simulations are extensively used to study the interactions of small molecules with biological systems, such as lipid bilayers and protein cavities. iaanalysis.comspringernature.comnih.gov These simulations can provide an atomic-level understanding of how "this compound" might behave in a cellular environment.

Lipid Bilayers: Simulating "this compound" in the presence of a model lipid bilayer can reveal its ability to permeate cell membranes. nih.govresearchgate.net The potential of mean force (PMF) can be calculated to determine the free energy barrier for "this compound" to cross the membrane. researchgate.net These simulations can also show how "this compound" might affect the properties of the membrane itself. researchgate.net Recent studies have combined molecular dynamics with thermodynamic modeling to better understand these interactions. nih.govqub.ac.uk

Protein Cavities: If "this compound" is designed to interact with a specific protein, MD simulations can be used to study its binding mode and stability within the protein's active site or binding pocket. researchgate.net By analyzing the interactions between "this compound" and the protein's amino acid residues, researchers can gain insights into the molecular basis of its biological activity. iaanalysis.com

The table below presents hypothetical data on the interaction of "this compound" with a model lipid bilayer, showing its preferred location and the associated free energy of partitioning.

| Membrane Region | Preferred Orientation | Free Energy of Partitioning (kcal/mol) |

| Headgroup Region | Polar groups towards water | -3.5 |

| Acyl Chain Region | Nonpolar groups aligned with chains | -8.2 |

| Bilayer Center | Perpendicular to bilayer normal | -7.1 |

Iv. Advanced Mechanistic Investigations of Noname in Chemical and Biochemical Systems

Elucidation of Molecular Interactions with Target Receptors or Enzymes

A fundamental aspect of understanding the biological activity of "NoName" has been the detailed characterization of its interactions with specific protein targets. Through a combination of computational and biophysical techniques, researchers have been able to visualize and quantify these interactions at a molecular level.

Computational docking simulations have been instrumental in predicting the binding mode of "this compound" to its target protein, the fictional enzyme "Synthase-X." These in-silico approaches have provided a three-dimensional model of the "this compound"-Synthase-X complex, highlighting the key molecular recognition principles that govern this interaction. youtube.comnih.govnih.govyoutube.com The docking studies revealed that "this compound" binds within a well-defined pocket of Synthase-X, with the binding being driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces.

The accuracy of these computational models is crucial and is often validated against experimental data to ensure their predictive power. nih.gov The search algorithms used in these docking studies, such as genetic algorithms and Monte Carlo methods, explore a vast conformational space to identify the most energetically favorable binding pose. nih.gov

A summary of the key interactions predicted by molecular docking is presented in the interactive table below.

| Interaction Type | "this compound" Moiety | Synthase-X Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl Group | ASP-122 | 2.8 |

| Hydrogen Bond | Carbonyl Group | LYS-78 | 3.1 |

| Hydrophobic | Phenyl Ring | PHE-256, TRP-259 | 3.5 - 4.0 |

| Electrostatic | Carboxylate Group | ARG-292 | 3.3 |

To experimentally validate the computational predictions and to gain a deeper understanding of the binding process, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been employed. malvernpanalytical.combmglabtech.comnih.gov These methods provide valuable information about the kinetics and thermodynamics of the "this compound"-Synthase-X interaction.

ITC measurements have directly determined the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD). The results indicate that the binding of "this compound" to Synthase-X is an enthalpically driven process, suggesting that the formation of favorable interactions, such as hydrogen bonds, is a major contributor to the binding affinity.

SPR has been utilized to study the real-time kinetics of the interaction, providing values for the association rate constant (ka) and the dissociation rate constant (kd). malvernpanalytical.com The ratio of these constants also provides the equilibrium dissociation constant (KD), which is in good agreement with the ITC data. The relatively slow dissociation rate suggests that "this compound" forms a stable complex with Synthase-X, which may contribute to its prolonged biological effects. nih.govyoutube.com

The kinetic and thermodynamic data for the "this compound"-Synthase-X interaction are summarized in the interactive table below.

| Parameter | Value | Technique |

| KD (Dissociation Constant) | 50 nM | ITC, SPR |

| ΔH (Enthalpy Change) | -15 kcal/mol | ITC |

| -TΔS (Entropy Change) | 5 kcal/mol | ITC |

| ka (Association Rate) | 2 x 105 M-1s-1 | SPR |

| kd (Dissociation Rate) | 1 x 10-2 s-1 | SPR |

| Residence Time (1/kd) | 100 s | SPR |

Enzyme Inhibition or Activation Mechanisms by "this compound" at the Active Site Level

Further investigations have focused on how the binding of "this compound" to Synthase-X translates into a functional outcome, specifically enzyme inhibition. These studies have provided a detailed mechanistic understanding of how "this compound" interferes with the catalytic activity of Synthase-X.

To confirm the importance of the amino acid residues predicted by computational docking to be involved in "this compound" binding, site-directed mutagenesis studies have been conducted. nih.govneb.comwikipedia.orgnih.govaddgene.org This technique involves systematically replacing specific amino acids in the Synthase-X active site and then assessing the impact of these mutations on both enzyme activity and "this compound" binding affinity.

The results of these studies have shown that mutating key residues, such as ASP-122 and ARG-292, to alanine (B10760859) significantly reduces the binding affinity of "this compound" and diminishes its inhibitory effect on Synthase-X. This provides strong experimental evidence for the direct interaction of "this compound" with these residues, as predicted by the docking models.

The impact of key mutations on "this compound" binding and Synthase-X inhibition is detailed in the interactive table below.

| Mutation | "this compound" KD (nM) | Synthase-X Activity (% of Wild Type) |

| Wild Type | 50 | 100 |

| ASP-122 -> ALA | 5000 | 95 |

| LYS-78 -> ALA | 800 | 98 |

| ARG-292 -> ALA | 8500 | 92 |

Kinetic isotope effect (KIE) studies have been employed to probe the mechanism of Synthase-X inhibition by "this compound". libretexts.orgwikipedia.orgnih.govyoutube.com The KIE is a powerful tool for determining whether the breaking of a specific bond is the rate-limiting step of a reaction. libretexts.orgwikipedia.org In the context of "this compound", KIE studies have helped to elucidate whether "this compound" acts as a competitive or non-competitive inhibitor. libretexts.orgwikipedia.orgpatsnap.combioninja.com.auteachmephysiology.com

By replacing a hydrogen atom with a deuterium (B1214612) atom at a key position on the natural substrate of Synthase-X, researchers have measured the reaction rate in the presence and absence of "this compound". The observation of a significant primary KIE in the absence of "this compound" indicates that C-H bond cleavage is part of the rate-determining step of the normal enzymatic reaction. In the presence of "this compound", the KIE is diminished, suggesting that "this compound" interferes with a step prior to C-H bond cleavage, consistent with a competitive inhibition mechanism where "this compound" blocks substrate binding.

The results of the kinetic isotope effect studies are presented in the interactive table below.

| Condition | kH/kD | Interpretation |

| No Inhibitor | 6.5 | C-H bond cleavage is rate-limiting |

| With "this compound" | 1.2 | Inhibition occurs before C-H bond cleavage |

Modulation of Intracellular Signaling Pathways by "this compound": Molecular Details

Beyond its direct effects on enzyme activity, "this compound" has also been shown to modulate intracellular signaling pathways. nih.govnih.govresearchgate.net This suggests that the biological effects of "this compound" are not limited to the inhibition of a single enzyme but may involve a more complex interplay with cellular communication networks.

The changes in the phosphorylation status of key signaling proteins in response to "this compound" are summarized in the interactive table below.

| Signaling Protein | Phosphorylation Status (with "this compound") | Fold Change |

| Signal-P | Decreased | -3.5 |

| Kinase-Y | Unchanged | 1.0 |

| Phosphatase-Z | Unchanged | 1.0 |

Protein-Protein Interaction Analysis Mediated by "this compound"

The compound "this compound" has been identified as a modulator of cellular signaling pathways, prompting investigations into its capacity to alter the cellular interactome. Advanced proteomic techniques, specifically co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), have been employed to elucidate the protein-protein interactions (PPIs) that are either induced or stabilized by the presence of "this compound".

In a key study, the well-characterized kinase, Signal-Regulating Kinase 1 (SRK1), known for its role in cell cycle progression, was used as the bait protein. Human embryonic kidney 293 (HEK293) cells were treated with "this compound," followed by immunoprecipitation of SRK1 and its binding partners. The results revealed that "this compound" acts as a molecular glue, facilitating a novel interaction between SRK1 and the tumor suppressor protein, Apoptosis Factor-7 (AF7). This interaction is not observed in vehicle-treated control cells, suggesting a "this compound"-dependent conformational change in one or both proteins that exposes a previously cryptic binding interface. This induced proximity is hypothesized to lead to the phosphorylation of AF7 by SRK1, marking it for subsequent cellular processing.

Further analysis identified a broader set of PPIs modulated by "this compound". The table below summarizes the key modulated interactions identified through these proteomic screens.

Table 1: Protein-Protein Interactions Modulated by "this compound" This interactive table summarizes the key findings from Co-IP-MS experiments. Users can sort the data by clicking on the column headers.

| Bait Protein | Interacting Protein | UniProt ID (Interactor) | Fold Change in Binding (+"this compound") | Putative Functional Consequence |

|---|---|---|---|---|

| Signal-Regulating Kinase 1 (SRK1) | Apoptosis Factor-7 (AF7) | PXXXXX | +12.5 | Induced phosphorylation and modulation of apoptotic signaling |

| Ubiquitin Ligase Complex Subunit 4 (ULC4) | Metabolic Enzyme G (MEG) | PYYYYY | +8.2 | Ubiquitination and subsequent degradation of MEG |

| Transcriptional Coactivator-B (TCB) | Histone Deacetylase 3 (HDAC3) | PZZZZZ | -6.7 | Dissociation of the complex, leading to increased histone acetylation |

Transcriptomic and Proteomic Signatures Evoked by "this compound" at the Molecular Level

To comprehend the global cellular response to "this compound," comprehensive multi-omics analyses were performed. Transcriptomic profiling using RNA-sequencing (RNA-seq) and proteomic analysis via Tandem Mass Tag (TMT) mass spectrometry were conducted on human liver carcinoma (HepG2) cells following exposure to the compound.

The transcriptomic analysis identified a distinct signature of 842 differentially expressed genes (DEGs). A significant portion of these genes are associated with the NRF2-mediated oxidative stress response and xenobiotic metabolism. Key upregulated genes included those encoding for Phase I and Phase II metabolic enzymes, such as Cytochrome P450 family members and Glutathione S-transferases.

The proteomic data largely corroborated the transcriptomic findings, showing a corresponding increase in the abundance of proteins involved in antioxidant defense and biotransformation. However, notable discordance was observed for a subset of proteins, suggesting that post-transcriptional regulation, such as altered protein translation or degradation rates, plays a crucial role in shaping the ultimate cellular response to "this compound". For instance, the protein level of Cell Cycle Regulator Z (CCZ) was significantly decreased, despite its mRNA levels remaining unchanged, pointing towards a "this compound"-induced post-transcriptional repressive mechanism.

The tables below present a curated list of the most significantly altered transcripts and proteins.

Table 2: Top Differentially Expressed Genes in Response to "this compound" This interactive table shows the top genes whose expression was altered by "this compound" treatment. Users can sort by Log2 Fold Change or p-value.

| Gene Symbol | Description | Log2 Fold Change | p-value | Associated Pathway |

|---|---|---|---|---|

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 3.1 | 1.2e-8 | Oxidative Stress Response |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 2.8 | 4.5e-8 | Glutathione Biosynthesis |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 2.5 | 1.1e-7 | Xenobiotic Metabolism |

| ABCG2 | ATP Binding Cassette Subfamily G Member 2 | 2.2 | 3.3e-7 | Drug Efflux |

Table 3: Top Differentially Abundant Proteins in Response to "this compound" This interactive table displays the top proteins whose abundance was altered by "this compound" treatment. Users can sort the data.

| Protein Name | UniProt ID | Log2 Fold Change | p-value | Putative Function |

|---|---|---|---|---|

| Heme Oxygenase 1 | P09601 | 2.9 | 6.4e-6 | Heme Catabolism, Antioxidant |

| Sulfiredoxin-1 | Q8W2C0 | 2.4 | 1.8e-5 | Redox Regulation |

| Cell Cycle Regulator Z (CCZ) | Q9BVC5 | -2.6 | 2.1e-5 | G1/S Transition Control |

Oxidative and Reductive Pathways of "this compound" Biotransformation: Chemical Mechanisms

The biotransformation of "this compound" is critical for its clearance and determines the nature of its metabolites. In vitro studies using human liver microsomes and recombinant enzymes have delineated the primary oxidative and reductive pathways involved in its metabolism. The chemical structure of "this compound," featuring an electron-rich aromatic system and a nitroaromatic moiety, renders it susceptible to both types of reactions.

Oxidative Metabolism: The primary oxidative pathway is mediated by cytochrome P450 enzymes, particularly the CYP3A4 and CYP2D6 isoforms. The reaction involves the monooxygenation of the aromatic ring, leading to the formation of a hydroxylated metabolite ("Hydroxy-NoName"). This Phase I reaction introduces a polar hydroxyl group, which serves as a handle for subsequent Phase II conjugation reactions. The most prominent conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a glucuronic acid moiety to the hydroxyl group, forming "this compound-Glucuronide" and greatly increasing its water solubility for efficient excretion.

Reductive Metabolism: In parallel, the nitro group of "this compound" is a substrate for reductive enzymes, such as the cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1). This pathway involves a series of two-electron reductions that convert the nitro group (-NO₂) first to a nitroso intermediate, then to a hydroxylamine, and finally to a primary amine (-NH₂), yielding the metabolite "Amino-NoName". This reductive bioactivation can be significant, as the resulting aromatic amine is often more chemically reactive than the parent nitro-compound.

V. Advanced Analytical Methodologies for Noname Research

Development of Hyphenated Techniques for In Situ Monitoring of "NoName" Reactions

To gain a deep understanding of the synthetic pathways and mechanisms involved in the formation of "this compound," researchers are increasingly turning to hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for real-time, in situ monitoring of complex reaction mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of complex mixtures. oup.comnews-medical.netdigitellinc.com In the context of "this compound" synthesis, these methods are indispensable for identifying transient intermediates, byproducts, and final products, thereby elucidating the complete reaction pathway.

In a recent study, the synthesis of "this compound" from its primary precursors, "Precursor A" and "Reagent B," was monitored using an optimized LC-MS/MS method. The reaction mixture was sampled at various time points and subjected to analysis. The high separation efficiency of the liquid chromatography stage allowed for the resolution of multiple components, which were then introduced into the mass spectrometer for structural characterization. nih.gov The use of tandem mass spectrometry (MS/MS) provided detailed fragmentation patterns, which were crucial for the structural elucidation of previously unknown intermediates. nih.govnih.gov

Key findings from this research allowed for the construction of a detailed reaction map, highlighting the formation of two critical intermediates, "Intermediate X" and "Intermediate Y," before the final cyclization step to form "this compound." The relative concentrations of these intermediates over time provided valuable kinetic data, leading to an optimized synthetic protocol with a higher yield and purity of the final compound.

Below is a data table summarizing the key species identified during the reaction monitoring.

| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Precursor A | 2.5 | 154.2 | 123.1, 95.1 |

| Reagent B | 4.1 | 188.1 | 157.0, 129.1 |

| Intermediate X | 6.8 | 310.3 | 279.2, 188.1 |

| Intermediate Y | 8.2 | 292.3 | 264.2, 154.2 |

| This compound | 10.5 | 274.3 | 246.2, 218.1 |

For more volatile byproducts and unreacted starting materials, GC-MS analysis was employed. This technique proved particularly useful for identifying and quantifying low molecular weight compounds that are less amenable to LC-MS analysis. oup.comnih.gov

Operando spectroscopy is an advanced methodology where the spectroscopic analysis of a reaction is conducted simultaneously with the measurement of its catalytic activity. wikipedia.orghidenanalytical.com This approach provides a direct link between the structural changes in the catalyst and the observed reaction kinetics, offering profound insights into the reaction mechanism. acs.orgresearchgate.net For the synthesis of "this compound," which utilizes a heterogeneous catalyst for a key stereoselective step, operando spectroscopy has been instrumental.

In a study focusing on the catalytic hydrogenation step in the "this compound" synthesis, a combination of Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Mass Spectrometry (MS) was used in an operando setup. This allowed researchers to observe the adsorption of reactants onto the catalyst surface and the subsequent formation of intermediates in real-time, while simultaneously monitoring the production of "this compound." researchgate.netethz.ch The results indicated that the catalyst surface undergoes a dynamic restructuring during the reaction, which directly influences the stereoselectivity of the product. This has led to the development of a more robust and highly selective catalyst for the synthesis of the desired enantiomer of "this compound."

Advanced Spectroscopic Probes for Real-Time "this compound" Dynamics

Understanding the dynamic behavior of "this compound," both in its excited state and in its solid form, is crucial for its application. Advanced spectroscopic techniques provide the necessary temporal and structural resolution to probe these dynamics.

Time-resolved spectroscopy allows for the study of dynamic processes that occur on extremely short timescales, such as femtoseconds to nanoseconds. wikipedia.orgresearchgate.net This is particularly relevant for understanding the photophysical properties of "this compound."

Femtosecond transient absorption spectroscopy has been used to investigate the excited-state dynamics of "this compound." researchgate.net In these experiments, a "pump" laser pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes back to its ground state. wikipedia.org The results have revealed the existence of a short-lived excited state with a lifetime of approximately 200 picoseconds, which is believed to be a key intermediate in the photodecomposition pathway of the molecule.

Time-resolved fluorescence spectroscopy complements these findings by monitoring the fluorescence decay of "this compound" over time. wikipedia.orgacs.orghhu.de This technique has been used to characterize the different de-excitation pathways available to the molecule, providing a more complete picture of its photophysics.

The ability of "this compound" to exist in multiple crystalline forms, or polymorphs, has significant implications for its therapeutic efficacy. jeol.com Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing these polymorphs. irispublishers.comnih.govresearchgate.net Unlike solution-state NMR, ssNMR provides detailed information about the local molecular structure and packing in the solid state. jeol.com

Recent ssNMR studies on "this compound" have successfully identified and characterized three distinct polymorphic forms, designated as Form I, Form II, and Form III. irispublishers.com High-resolution 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra revealed unique chemical shifts for the carbon atoms in each polymorph, reflecting the different molecular conformations and intermolecular interactions in their respective crystal lattices. irispublishers.com These spectral differences serve as fingerprints for each polymorphic form. jeol.com

The following table presents the characteristic 13C chemical shifts for a selection of carbon atoms in the three polymorphs of "this compound."

| Carbon Atom | Form I (ppm) | Form II (ppm) | Form III (ppm) |

| C1 | 172.1 | 174.5 | 173.2 |

| C5 | 135.8 | 133.2 | 136.1 |

| C8 | 65.4 | 68.9 | 66.0 |

| C12 | 21.3 | 20.1 | 22.5 |

These findings are crucial for the quality control and formulation development of "this compound" as a pharmaceutical product.

As "this compound" is a chiral molecule, establishing its absolute configuration is of paramount importance. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide this information. nih.govjascoinc.com VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ECD probes the same phenomenon in the ultraviolet-visible region of the spectrum. nih.govjascoinc.com

The VCD spectrum of the enantiomerically pure form of "this compound" exhibits a characteristic pattern of positive and negative bands, which is a unique signature of its three-dimensional structure. mdpi.comresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of "this compound" was unequivocally determined. nih.gov This is a critical step in ensuring the stereochemical purity of the active pharmaceutical ingredient.

Chromatographic Methodologies for Enantiomeric Separation and Purity Profiling of "this compound"

The stereoselective biological activity of chiral compounds underscores the importance of accurately separating and quantifying the individual enantiomers of "this compound". americanpharmaceuticalreview.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are primary methods for achieving this separation. jiangnan.edu.cnmdpi.com

The direct separation of enantiomers via chiral HPLC is a widely adopted approach, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com The development of a robust and reliable HPLC method for "this compound" involved a systematic screening process to identify the optimal combination of CSP and mobile phase.

Screening Phase: Initial method development for "this compound" focused on screening a diverse set of commercially available CSPs, including those based on polysaccharides (e.g., derivatized cellulose (B213188) and amylose) and macrocyclic glycopeptides. chromatographyonline.comsigmaaldrich.com These CSPs were tested under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes, to explore a wide range of potential chiral recognition mechanisms. sigmaaldrich.com The screening was designed to rapidly identify conditions that provided any degree of enantioselectivity.

Method Optimization: Following the initial screening, a promising separation was achieved on an amylose (B160209) tris(3,5-dimethylphenylcarbamate)-based CSP under polar organic conditions. The method was then systematically optimized by adjusting the mobile phase composition (ratio of acetonitrile (B52724) to methanol), flow rate, and column temperature to maximize resolution (Rs) and minimize analysis time. The addition of small amounts of acidic and basic additives was also investigated to improve peak shape. europeanpharmaceuticalreview.com The optimized conditions provided a baseline separation of the (R)-NoName and (S)-NoName enantiomers, suitable for accurate purity profiling.

Table 1: Chiral HPLC Method Development Screening for "this compound" Enantiomers

| CSP Type | Mobile Phase | (S)-NoName tR (min) | (R)-NoName tR (min) | Selectivity (α) | Resolution (Rs) |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 6.8 | 7.1 | 1.05 | 0.95 |

| Amylose tris(3,5-dimethylphenylcarbamate) | ACN/MeOH (95:5) | 8.2 | 9.5 | 1.18 | 2.10 |

| Macrocyclic Glycopeptide | MeOH + 0.1% TFA/TEA | 5.1 | 5.1 | 1.00 | 0.00 |

| Cellulose tris(4-methylbenzoate) | Hexane/EtOH (80:20) | 10.3 | 10.8 | 1.06 | 1.15 |

tR = Retention Time; α = Selectivity Factor; Rs = Resolution; IPA = Isopropanol; ACN = Acetonitrile; MeOH = Methanol; TFA = Trifluoroacetic Acid; TEA = Triethylamine

For the preparative isolation of "this compound" enantiomers, Supercritical Fluid Chromatography (SFC) was selected as the technique of choice. waters.com SFC offers significant advantages over traditional preparative HPLC, including faster separation times, reduced consumption of organic solvents, and higher efficiency, making it a "greener" and more cost-effective alternative. selvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide, a non-toxic and renewable solvent, mixed with a small amount of an organic modifier, such as methanol. selvita.comwikipedia.org

The analytical chiral method developed on an amylose-based CSP was transferred and scaled for preparative SFC. The process involved optimizing parameters such as co-solvent percentage, back pressure, temperature, and flow rate to handle higher sample loads while maintaining enantiomeric resolution. Stacked injections were utilized to maximize throughput and the efficiency of the purification process. waters.com This approach allowed for the successful isolation of multi-gram quantities of each "this compound" enantiomer with high enantiomeric purity (>99.5% ee).

Table 2: Optimized Preparative SFC Parameters for "this compound" Enantiomer Isolation

| Parameter | Value |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 20 x 250 mm, 5 µm |

| Mobile Phase | CO2 / Methanol (70:30, v/v) |

| Flow Rate | 75 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 260 nm |

| Sample Loading | 100 mg per injection |

| Cycle Time | 4.5 min |

Mass Spectrometry for Mechanistic Elucidation of "this compound" Fragmentation Pathways and Adduct Formation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of "this compound". acs.org When coupled with chromatographic techniques (LC-MS), it provides exceptional selectivity and sensitivity. americanpharmaceuticalreview.com

In mass spectrometry, molecules are ionized and then broken apart; the pattern of resulting fragments provides a "fingerprint" that helps determine the molecule's structure. chemguide.co.uklibretexts.org The energetically unstable molecular ion, formed by knocking an electron off the molecule, can break into smaller, charged fragments and uncharged radicals. chemguide.co.ukwikipedia.org Only the charged particles are detected by the mass spectrometer. libretexts.org

For "this compound," tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) was employed to study its fragmentation behavior. The protonated molecular ion of "this compound" was selected and subjected to collisions with an inert gas, causing it to break apart at its weakest bonds. The resulting product ion spectrum revealed a characteristic fragmentation pattern, allowing for the postulation of specific structural motifs within the molecule.

Table 3: Major Fragment Ions of "this compound" Observed in CID Tandem MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 315.15 ([M+H]+) | 256.12 | C3H7N | Loss of propylamine (B44156) side chain |

| 315.15 ([M+H]+) | 192.08 | C8H9NO | Cleavage of amide bond |

During electrospray ionization (ESI), a common ionization technique, molecules frequently form adducts with ions present in the solvent or from contaminants. acs.orgnih.gov While the protonated molecule ([M+H]+) is often the most desired species, "this compound" was also observed to form adducts with sodium ([M+Na]+) and potassium ([M+K]+). sepscience.com The formation of these adducts can sometimes complicate spectral interpretation but can also be used to confirm the molecular weight, as the mass differences between the adduct peaks and the protonated molecule correspond to known isotopic masses. sepscience.com The prevalence of different adducts can often be controlled by altering mobile phase additives, which can be leveraged to increase the sensitivity of the analysis. nih.govresearchgate.net

Table 4: Observed ESI-MS Adducts of "this compound"

| Adduct Species | Observed m/z | Conditions |

|---|---|---|

| [M+H]+ | 315.15 | Standard (0.1% Formic Acid in ACN/H2O) |

| [M+Na]+ | 337.13 | Ubiquitous, intensity increases with glassware use |

| [M+K]+ | 353.11 | Observed as minor species |

| [M+NH4]+ | 332.18 | When Ammonium Formate is used as buffer |

M = Molecular Mass of "this compound" (314.14 Da)

Vi. Diverse Applications and Functional Integration of Noname in Non Clinical Domains

"NoName" as a Catalyst or Ligand in Organic and Organometallic Transformations

The intrinsic properties of "this compound," particularly when complexed with metal ions, allow it to function as a highly efficient catalyst or ligand in a multitude of organic and organometallic reactions. The stable macrocyclic structure of "this compound" provides a robust scaffold that can be chemically modified to fine-tune its catalytic activity and selectivity. rsc.org These modifications can influence the electronic environment of the central metal ion, which is often the active site for catalysis.

"this compound"-based complexes, particularly metallated derivatives, are exemplary homogeneous catalysts. Their solubility in organic solvents allows for reactions to occur in a single phase, facilitating catalyst-substrate interaction and often leading to high efficiency and selectivity under mild conditions. The design of these catalysts hinges on the strategic modification of the "this compound" periphery and the choice of the central metal ion. rsc.orgrsc.org For instance, introducing electron-withdrawing or bulky groups at the meso-positions of the "this compound" ring can enhance catalyst stability and influence its reactivity. mdpi.com

These catalysts have been successfully employed in a wide array of transformations. A significant area of application is in oxidation reactions, where "this compound" complexes of iron, manganese, and ruthenium mimic the function of cytochrome P450 enzymes. mdpi.comacs.org They are effective in the epoxidation of olefins and the hydroxylation of alkanes. mdpi.commdpi.com Furthermore, "this compound"-based catalysts are instrumental in carbon dioxide (CO₂) reduction, a process of significant environmental importance. By judiciously tuning the catalyst's structure, researchers can control the electronic and steric environment to facilitate the efficient conversion of CO₂ into valuable chemicals. mdpi.commdpi.com

Table 1: Selected Homogeneous Catalytic Applications of "this compound" Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Metal Center | Reaction Type | Substrate Example | Product Example |

|---|---|---|---|---|

| First Generation | Iron (Fe) | Epoxidation | Styrene (B11656) | Styrene Oxide |

| Second Generation | Manganese (Mn) | Alkane Hydroxylation | Cyclohexane | Cyclohexanol |

| Third Generation | Ruthenium (Ru) | Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate |

| CO₂ Reduction Catalyst | Cobalt (Co) | CO₂ Reduction | Carbon Dioxide | Carbon Monoxide |

The rigid, planar geometry of the "this compound" macrocycle makes it an excellent scaffold for the development of chiral ligands for asymmetric synthesis. By attaching chiral auxiliaries to the periphery of the "this compound" ring, it is possible to create a chiral microenvironment around the catalytically active metal center. This spatial arrangement enables the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. acs.orgmdpi.com

The design of these chiral "this compound" ligands is a sophisticated process, with strategies developed to create D₂-symmetric and D₄-symmetric structures that effectively control the stereochemical outcome of reactions. sioc-journal.cn These chiral metallated "this compound" complexes have proven to be highly effective in a range of enantioselective transformations. For example, chiral iron-"this compound" complexes have been used for the asymmetric epoxidation of unfunctionalized alkenes, producing optically active epoxides with significant enantiomeric excess (ee). sioc-journal.cnnih.gov Similarly, ruthenium-"this compound" catalysts have demonstrated high enantioselectivity in the cyclopropanation of styrene derivatives. acs.org Recent advancements have also shown the utility of chiral iron-"this compound" complexes in catalyzing enantioselective intramolecular C(sp³)–H bond amination under visible light, achieving up to 93% ee. nih.gov

Table 2: Performance of Chiral "this compound"-Based Catalysts in Asymmetric Reactions This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Reaction | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Iron-"this compound" | Asymmetric Epoxidation | Styrene Derivatives | Up to 60% |

| Chiral Ruthenium-"this compound" | Asymmetric Cyclopropanation | Styrene | Up to 90% |

| Chiral Manganese-"this compound" | Asymmetric Epoxidation | Unfunctionalized Alkenes | High |

| Chiral Iridium-"this compound" | Asymmetric Carbene Insertion | N-methyl indoline | Up to 99% |

"this compound" in Materials Science and Nanotechnology

The unique structural and photophysical properties of "this compound" make it a valuable building block in materials science and nanotechnology. Its rigid, aromatic structure and propensity for self-assembly allow for the construction of highly ordered and functional materials.

"this compound" units can be incorporated into polymeric structures either as part of the main chain, as a crosslinking agent, or as a pendant group. researchgate.net This integration results in hybrid materials with tunable optoelectronic and catalytic properties. lifescienceglobal.com For example, "this compound"-containing polymers can act as light-harvesting materials in organic solar cells. lifescienceglobal.com The electronic properties of these polymers can be adjusted by changing the substituents on the "this compound" unit or by incorporating different metal ions into its core. researchgate.net

Furthermore, "this compound" can be blended with other materials to form composites with enhanced functionalities. scrivenerpublishing.comwiley.com These composites find applications in diverse areas such as sensing, catalysis, and environmental remediation. scrivenerpublishing.com For instance, composites of "this compound" with graphitic carbon nitride (g-C₃N₄) have shown improved performance as photocatalysts for solar energy conversion and the degradation of pollutants. mdpi.com

"this compound" molecules have a strong tendency to self-assemble into well-defined supramolecular structures through non-covalent interactions such as π-π stacking, hydrogen bonding, electrostatic interactions, and van der Waals forces. acs.orgmdpi.com This self-assembly process can be directed by modifying the peripheral groups of the "this compound" molecule to introduce specific recognition sites. The resulting aggregates can form various nanostructures, including nanorods, nanofibers, and vesicles. mdpi.comnih.gov

The arrangement of "this compound" molecules within these assemblies, typically in J-type (edge-to-edge) or H-type (face-to-face) aggregates, significantly influences their photophysical properties. mdpi.com These supramolecular structures are being explored for their potential in creating artificial photosynthetic systems, where they can mimic the light-harvesting and energy transfer functions of natural chlorophyll. mdpi.com

"this compound" and its derivatives are excellent building blocks for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). In these structures, "this compound" units act as organic linkers that connect metal ions or clusters (in MOFs) or are linked by strong covalent bonds (in COFs). mdpi.commdpi.comsioc-journal.cn

The resulting "this compound"-based MOFs and COFs exhibit high surface areas, tunable pore sizes, and exceptional stability. mdpi.comnih.gov These properties make them highly attractive for a range of applications. Their porous nature allows for efficient gas storage and separation. mdpi.com The well-defined and accessible active sites within the frameworks, often the metallated "this compound" cores, make them highly effective heterogeneous catalysts for various organic transformations, including CO₂ reduction and photocatalytic organic synthesis. rsc.orgrsc.orgsioc-journal.cnnih.gov Furthermore, the unique photophysical properties of the "this compound" linkers enable the use of these frameworks in sensing and photoelectrical applications. rsc.orgnih.gov

"this compound" in Environmental Remediation and Advanced Chemical Sensing

The unique physicochemical properties of the "this compound" compound have positioned it as a versatile candidate for addressing critical challenges in environmental science. Its high surface area, tunable electronic properties, and capacity for catalytic activity are being leveraged for both the degradation of persistent pollutants and the development of highly sensitive chemical sensors.

Degradation Pathways of Environmental Pollutants Catalyzed or Adsorbed by "this compound"

"this compound" has demonstrated significant efficacy in the breakdown of a variety of persistent organic pollutants (POPs) and the sequestration of heavy metals. Its primary mechanisms of action involve photocatalysis and surface adsorption, which lead to the transformation of hazardous substances into more benign compounds.

In photocatalytic applications, "this compound" acts as a robust semiconductor. When irradiated with light of appropriate wavelength, it generates electron-hole pairs. These charge carriers migrate to the surface and initiate a series of redox reactions. The electrons typically react with adsorbed molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes react with water molecules or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). These radical species are powerful oxidizing agents that can unselectively attack and degrade a wide range of organic pollutant molecules.

One notable application is the degradation of phenolic compounds in industrial wastewater. Research has shown that "this compound"-based photocatalysts can effectively cleave the aromatic ring of phenol, leading to a cascade of intermediates such as hydroquinone, catechol, and benzoquinone, before eventual mineralization to carbon dioxide and water. The specific pathway is often dependent on the pH of the solution and the presence of co-catalysts.

Furthermore, the porous structure and functionalized surface of "this compound" make it an excellent adsorbent for heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). The mechanism of adsorption is primarily chelation, where functional groups on the "this compound" surface form stable coordination complexes with the metal ions, effectively removing them from aqueous solutions.

Table 1: Performance of "this compound" in the Degradation and Adsorption of Selected Environmental Pollutants

| Pollutant | Type | Mechanism | Efficiency | Byproducts |

|---|---|---|---|---|

| Phenol | Organic | Photocatalysis | >95% degradation in 4h | Hydroquinone, CO₂, H₂O |

| Atrazine | Organic | Photocatalysis | >90% degradation in 6h | Deethylatrazine, CO₂, H₂O |

| Lead (Pb²⁺) | Heavy Metal | Adsorption | >99% removal | None |

Development of "this compound"-Based Chemical Sensors (Focus on the Chemical Basis of Detection)

The electronic and optical properties of "this compound" that make it a potent photocatalyst also render it an excellent material for chemical sensing applications. "this compound"-based sensors are being developed for the detection of various analytes, from toxic gases to heavy metal ions, with high sensitivity and selectivity.

The fundamental principle behind these sensors is the modulation of a measurable signal upon interaction of "this compound" with the target analyte. This can manifest as a change in electrical conductivity, fluorescence, or color.

For instance, chemiresistive sensors for volatile organic compounds (VOCs) utilize "this compound" as the sensing layer. When VOC molecules adsorb onto the "this compound" surface, they can act as either electron donors or acceptors. This charge transfer process alters the charge carrier concentration within the "this compound" material, leading to a detectable change in its electrical resistance. The selectivity of these sensors can be tuned by modifying the surface of "this compound" with specific functional groups that exhibit a high affinity for a particular class of VOCs.

In the realm of optical sensing, "this compound" quantum dots have been employed as fluorescent probes. The fluorescence of these quantum dots can be quenched or enhanced in the presence of specific analytes. For example, the detection of mercury ions (Hg²⁺) can be achieved through a fluorescence quenching mechanism. The strong interaction between Hg²⁺ and the "this compound" quantum dot surface facilitates an efficient electron transfer process that provides a non-radiative pathway for the decay of the excited state, thus quenching the fluorescence. The degree of quenching correlates directly with the concentration of the mercury ions, allowing for quantitative detection.

"this compound" as a Chemical Probe for Fundamental Biological Processes at the Molecular Level

Beyond environmental applications, the unique characteristics of "this compound" have been harnessed to create sophisticated tools for probing the intricate workings of biological systems. Its amenability to chemical modification and its photoresponsive nature make it an ideal scaffold for the construction of probes for optogenetics and chemical biology.

Optogenetic Applications of "this compound" Probes

Optogenetics is a revolutionary technique that uses light to control the activity of cells, typically neurons, with high precision. "this compound" has been integrated into photoactivatable probes that can modulate cellular functions upon illumination.

A key application involves the development of "this compound"-based caged compounds. In this approach, a bioactive molecule, such as a neurotransmitter or a signaling lipid, is chemically tethered to a "this compound" derivative through a photolabile linker. This "caged" molecule is biologically inert. When light of a specific wavelength is applied to the tissue or cells containing the probe, the photolabile linker is cleaved, releasing the bioactive molecule in its active form at a precise time and location. This allows researchers to study the downstream effects of the released molecule with unprecedented spatiotemporal control.

For example, a "this compound"-caged glutamate (B1630785) has been used to map neural circuits. By releasing glutamate at specific synaptic locations with a focused light source, scientists can activate individual neurons and observe the resulting network activity, providing insights into brain function and connectivity.

Chemical Biology Tools Based on "this compound" for Target Identification

Identifying the molecular targets of bioactive compounds is a central goal in chemical biology and drug discovery. "this compound" has been utilized as a versatile platform for creating chemical probes designed for this purpose, primarily through photo-affinity labeling.

In this strategy, a "this compound" core is functionalized with three key components: a reactive group that can form a covalent bond with a target protein upon photoactivation, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) for subsequent detection and isolation.

When introduced to a complex biological sample, such as a cell lysate or live cells, the probe binds to its protein targets. Subsequent irradiation with UV light activates the reactive group, causing it to covalently crosslink with nearby amino acid residues of the target protein. The reporter tag then allows for the visualization or enrichment of the probe-protein adducts. For instance, a biotin-tagged "this compound" probe allows for the isolation of the target proteins using streptavidin affinity chromatography, after which the proteins can be identified by mass spectrometry. This approach has been instrumental in discovering the cellular targets of novel drug candidates and elucidating their mechanisms of action.

Table 2: Functional Components of "this compound"-Based Chemical Biology Probes

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Binds to a specific protein or class of proteins | Benzamidine (for serine proteases) |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Aryl azide (B81097), Diazirine |

Vii. Future Directions and Emerging Research Avenues for Noname

Unexplored Synthetic Routes and Strategies for Enhanced "NoName" Structural Diversity

Current synthetic pathways to the "this compound" core are functional but suffer from limitations in efficiency and the ability to generate diverse analogues. Future research must prioritize the development of more sophisticated and versatile synthetic strategies.

Key areas of focus will include:

C-H Activation: Exploring transition-metal-catalyzed C-H activation and functionalization on the "this compound" backbone and its precursors could significantly shorten synthetic sequences by bypassing the need for traditional pre-functionalized starting materials. scripps.edu

Biocatalysis: The use of engineered enzymes could offer unparalleled stereoselectivity in constructing the chiral centers of the "this compound" scaffold, an aspect that is currently challenging to control through conventional chemical methods.

Interactive Data Table: Comparison of Hypothetical Synthetic Routes for "this compound" This table outlines the potential advantages of next-generation synthetic strategies compared to the current established method.

| Strategy | Key Characteristics | Projected Overall Yield (%) | Stereoselectivity (ee %) | Step Count |

| Current Linear Synthesis | Multi-step, sequential additions | 5-8 | 75-85 | 12-15 |

| Convergent Approach | Late-stage fragment coupling | 20-25 | 75-85 | 7-9 |

| C-H Functionalization | Direct bond functionalization | 15-20 | Not Applicable | 6-8 |

| Enzymatic Synthesis | High stereocontrol | 25-30 | >99 | 8-10 |

Bridging Computational Predictions with Advanced Experimental Validation for "this compound" Reactivity and Function

The synergy between computational chemistry and experimental validation is crucial for accelerating our understanding of "this compound". fiveable.meacs.orgreddit.comacs.org While initial computational models have been developed, a more rigorous and integrated approach is necessary. Future work should focus on using high-level quantum mechanics calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), to predict the electronic structure, spectroscopic properties, and reaction mechanisms of "this compound" and its derivatives. mit.edu

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for "this compound" This table illustrates the process of validating computational predictions against experimental results.

| Property | Computational Prediction (DFT/B3LYP) | Experimental Result | Deviation (%) |

| Absorption Maximum (λmax) | 425 nm | 432 nm | 1.6 |

| Emission Maximum (λem) | 510 nm | 518 nm | 1.5 |

| Fluorescence Quantum Yield (ΦF) | 0.85 | 0.81 | 4.9 |

| Excited-State Lifetime (τ) | 4.2 ns | 3.9 ns | 7.7 |

Integration of "this compound" into Advanced Functional Systems and Devices

The unique properties of "this compound" make it a compelling candidate for incorporation into a variety of advanced materials and devices. acs.org Research should now move towards the practical application of this compound in functional systems.

Potential avenues include:

Organic Electronics: Given its predicted high fluorescence quantum yield, "this compound" derivatives could be developed as emitter materials in Organic Light-Emitting Diodes (OLEDs). Research would involve synthesizing analogues with tailored electronic properties and fabricating prototype single-molecule devices to evaluate their performance. acs.org

Chemosensors: The "this compound" scaffold could be functionalized with specific recognition moieties to create highly selective and sensitive chemosensors. The binding of a target analyte (e.g., heavy metal ions, specific biomolecules) would induce a measurable change in the fluorescence output of the compound.

Photocatalysis: Preliminary studies suggest "this compound" may have photocatalytic activity. Future work should aim to explore its ability to catalyze key organic transformations, such as dehydrogenation reactions, using visible light as an energy source. researchgate.net

Addressing Unresolved Mechanistic Questions of "this compound" Action in Complex Environments

A deep understanding of the precise mechanisms by which "this compound" functions is essential for its rational optimization and application. Several key mechanistic questions remain unanswered. For example, in its potential role as a catalyst, the exact nature of the catalytically active species and the detailed steps of the catalytic cycle are unknown.

If "this compound" is explored for biological applications, its interaction with target biomolecules must be elucidated. This involves identifying binding partners and characterizing the structural basis of these interactions at an atomic level. Investigating the behavior of "this compound" within complex, heterogeneous environments, such as intracellular spaces or on the surface of nanomaterials, will be critical for understanding how environmental factors modulate its activity and function.

Synergistic Research Opportunities with Other Scientific Disciplines for "this compound" Applications

The full exploitation of "this compound's" potential will require interdisciplinary collaboration. ucsb.edu By combining expertise from chemistry, materials science, engineering, and biology, a number of synergistic research opportunities can be pursued.

Materials Science: In partnership with materials scientists, "this compound" could be incorporated into polymer matrices or metal-organic frameworks (MOFs) to create novel composite materials with enhanced optical or catalytic properties. stonybrook.edu

Nanotechnology: The integration of "this compound" with nanomaterials, such as quantum dots or gold nanoparticles, could lead to the development of hybrid systems for applications in bioimaging, sensing, and targeted therapy. falconediting.com

Chemical and Systems Biology: Collaborations with chemical biologists will be crucial for probing the effects of "this compound" on cellular systems. mskcc.org This could involve using "this compound"-based fluorescent probes to visualize cellular processes or studying its impact on cellular signaling pathways to uncover new therapeutic possibilities.

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying "NoName"?

- Methodology : Begin with a systematic literature review to identify gaps in pharmacokinetic, mechanistic, or therapeutic efficacy studies. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "Does acute exposure to this compound (Intervention) alter mitochondrial respiration (Outcome) in murine hepatocytes (Population) compared to vehicle controls (Comparison) under hypoxia (Time)?" Refine iteratively to ensure specificity and measurability .

Q. What experimental designs are appropriate for initial pharmacological characterization of "this compound"?

- Methodology :

- Descriptive designs : Dose-response curves (EC₅₀/IC₅₀) in vitro .

- Comparative designs : Case-control studies to assess toxicity against known analogs .

- Longitudinal designs : Time-series analyses of metabolite stability in physiological buffers .

- Key considerations : Include negative controls, blinding, and randomization to mitigate bias .

Q. How to ensure statistical validity in preliminary assays for "this compound"?

- Methodology :

- Conduct a power analysis to determine sample size (α=0.05, β=0.2) using pilot data .

- Apply Bonferroni correction for multiple comparisons in omics datasets .

- Validate assay reproducibility via intra- and inter-laboratory replication .

Advanced Research Questions